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  • Product: 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • CAS: 1443286-86-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

Executive Summary In modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a privileged and highly versatile scaffold, particularly for the design of phosphodiesterase (PDE) inhibitors, vasodilators, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a privileged and highly versatile scaffold, particularly for the design of phosphodiesterase (PDE) inhibitors, vasodilators, and targeted anti-inflammatory agents[1][2]. Among its functionalized derivatives, 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 1443286-86-9) serves as a critical synthetic intermediate[3].

This whitepaper provides an in-depth technical analysis of this compound's physicochemical properties, the structural causality behind its use in drug design, and field-proven, self-validating protocols for its integration into active drug discovery pipelines.

Physicochemical Profiling

Understanding the physical and chemical properties of this scaffold is paramount for predicting its behavior in organic synthesis and its pharmacokinetic potential post-derivatization. The data below summarizes its core parameters[4].

PropertyValueCausality / Implication in Drug Design
CAS Number 1443286-86-9Unique identifier for regulatory compliance and sourcing[3].
Molecular Formula C12H10N2O3Defines the baseline atomic composition[4].
Monoisotopic Mass 230.06914 DaCritical for high-resolution mass spectrometry (HRMS) validation[4].
SMILES C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)OUtilized for in silico docking and property prediction[4].
Hydrogen Bond Donors 1 (Carboxylic -OH)Provides a highly reactive site for amidation or esterification.
Hydrogen Bond Acceptors 4 (N, O atoms)Facilitates interaction with target enzyme residues (e.g., PDE active sites).
Structural Core Pyridazin-3(2H)-oneConfers planarity, allowing intercalation or deep pocket binding[2].

Structural and Mechanistic Insights

As a Senior Application Scientist, evaluating a building block requires understanding why its specific substitution pattern is valuable for downstream biological activity.

  • The Pyridazin-3(2H)-one Core: The conjugated nature of the pyridazinone ring enforces strict planarity. This flat topology is highly favorable for sliding into the narrow, oblong hydrophobic pockets of enzymes like PDE4 and PDE5[2][5]. Furthermore, the C3-carbonyl acts as a potent hydrogen bond acceptor, frequently interacting with conserved glutamine residues in the PDE active site[1].

  • The N2-Benzyl Substitution: The addition of a benzyl group at the N2 position is not merely a protecting group; it acts as a lipophilic anchor. In the context of PDE inhibition, the benzyl moiety engages in π−π stacking and hydrophobic interactions within the enzyme's binding cleft, significantly lowering the IC50​ values compared to unsubstituted analogs[1][5].

  • The C4-Carboxylic Acid: This moiety acts as the primary vector for diversification. By converting the acid into various amides, chemists can fine-tune the molecule's solubility, ADME profile, and target selectivity without disrupting the primary pharmacophore[5].

Synthetic Workflows and Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes analytical checkpoints to verify causality and success.

Protocol: Downstream Functionalization via Amide Coupling

The C4-carboxylic acid is electronically deactivated by the adjacent C3-carbonyl and the electron-deficient pyridazine ring. Standard carbodiimide coupling (e.g., EDC/NHS) often yields poor conversion. Therefore, the use of HATU is mandated to form a highly reactive HOAt ester intermediate.

Reagents:

  • 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the pyridazinone carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The nitrogen atmosphere prevents moisture from hydrolyzing the highly reactive HOAt ester.

  • Validation Check 1: Stir for 15 minutes at room temperature. A color change (often to pale yellow) indicates the formation of the active ester.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check 2 (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the m/z 231.07 [M+H]+ peak[4] and the appearance of the product mass confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution of DCM/MeOH).

Application in Drug Discovery: Signaling and Target Binding

Derivatives of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are extensively utilized in the development of PDE inhibitors[1][2]. By inhibiting PDE4, these compounds prevent the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines (e.g., TNF- α , IL-8) and promotes vasodilation[2][5][6].

Drug Discovery Workflow & Mechanism

PDE_Inhibition_Workflow Scaffold 2-Benzyl-3-oxo-2,3-dihydro- pyridazine-4-carboxylic acid Amidation Amide Coupling (HATU/DIPEA) Scaffold->Amidation Derivatization LeadCompound Pyridazinone Derivative (Lead Compound) Amidation->LeadCompound Yields Target Phosphodiesterase (PDE4) Enzyme Target LeadCompound->Target Binds to active site Inhibition Enzyme Inhibition (cAMP accumulation) Target->Inhibition Induces CellResponse Anti-inflammatory & Vasodilatory Response Inhibition->CellResponse Triggers

Derivatization of the pyridazinone scaffold and its downstream PDE inhibition pathway.

Analytical Validation Standards

To establish trustworthiness and ensure the integrity of the synthesized derivatives, any laboratory utilizing this scaffold must adhere to strict analytical validation parameters:

  • Nuclear Magnetic Resonance (NMR): 1H -NMR must confirm the presence of the benzyl CH2​ singlet (typically around δ 5.2–5.4 ppm) and the aromatic protons of the pyridazine ring (often a singlet or doublet around δ 7.8–8.2 ppm, depending on substitution)[7].

  • High-Performance Liquid Chromatography (HPLC): Purity must be ≥95% as determined by reverse-phase HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).

  • Mass Spectrometry (ESI-MS): The precursor scaffold will yield a characteristic [M+H]+ at m/z 231.07 and an [M−H]− at m/z 229.06[4]. Downstream amides must be verified for their exact mass to rule out truncated couplings.

References

  • Title: 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 1443286-86-9 (C12H10N2O3) - PubChemLite Source: uni.lu URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: nih.gov URL: [Link]

  • Title: PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Source: researchgate.net URL: [Link]

  • Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: nih.gov URL: [Link]

  • Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: mdpi.com URL: [Link]

  • Title: Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters Source: researchgate.net URL: [Link]

Sources

Exploratory

Advanced Structural and Synthetic Profiling of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

As medicinal chemistry pivots toward highly optimized, target-specific molecular architectures, the selection of starting building blocks dictates the trajectory of lead optimization. 2-Benzyl-3-oxo-2,3-dihydropyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly optimized, target-specific molecular architectures, the selection of starting building blocks dictates the trajectory of lead optimization. 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has emerged as a privileged heterocyclic scaffold. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural causality in drug design, and a field-proven, self-validating synthetic protocol for its application in library generation.

Physicochemical Profiling & Quantitative Data

Before deploying any building block in a high-throughput synthesis campaign, its fundamental parameters must be rigorously verified. The C4-carboxylic acid on the pyridazinone core is electronically deactivated by the adjacent carbonyl and the electron-withdrawing diazine system, which directly impacts its reactivity profile.

PropertyValue
Chemical Name 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS Registry Number 1443286-86-9
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Monoisotopic Mass 230.06914 Da
SMILES String C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O
Core Pharmacophore Pyridazin-3(2H)-one

Structural Causality in Drug Design

The 3(2H)-pyridazinone core is not merely a structural spacer; it is an active participant in target engagement, particularly in the design of Phosphodiesterase (PDE) inhibitors and anti-inflammatory agents . Every functional group on this specific building block serves a distinct, causal purpose in pharmacophore mapping:

  • The Pyridazinone Core (Bidentate Binder): The adjacent nitrogen and carbonyl oxygen act as a highly effective bidentate hydrogen bond donor/acceptor system. In PDE4 targets, this core anchors the molecule within the enzyme's "π-clamp" region, forming critical hydrogen bonds with the invariant glutamine switch .

  • The N-Benzyl Group (Lipophilic Anchor): Positioned at N2, the benzyl ring provides essential lipophilicity. Structural biology studies reveal that this moiety perfectly occupies the large lipophilic pocket of PDE enzymes, driving binding affinity through hydrophobic interactions .

  • The C4-Carboxylic Acid (Synthetic Vector): This group serves as the primary synthetic handle. When converted into amides or esters, it directs the molecule toward the solvent-exposed outer sphere or metal-binding zones of the target protein, allowing for fine-tuning of pharmacokinetic properties .

Self-Validating Synthetic Methodology: Amide Coupling

Standard carbodiimide-based couplings (e.g., EDC/NHS) often fail or produce low yields with this substrate due to the steric bulk of the adjacent C3-oxo group and the reduced nucleophilicity of the resulting active ester.

Step-by-Step Protocol

Step 1: Carboxyl Activation (Anhydrous Conditions)

  • Dissolve 1.0 equivalent of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous DMF (0.1 M concentration). Causality: Strict anhydrous conditions are required because the highly activated HOAt-ester is prone to competitive hydrolysis.

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without attacking the activated intermediate.

  • Add 1.2 equivalents of HATU and stir at 0 °C for 15 minutes.

  • Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass (MW ~244 g/mol ) confirms successful activation. Do not proceed until >95% conversion is observed.

Step 2: Amine Addition & Reaction

  • Add 1.2 equivalents of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The pyridazinone core provides a distinct UV chromophore ( λmax​ ~280 nm). The self-validating nature of this step relies on integrating the UV peaks of the active ester versus the newly formed amide to precisely quantify reaction completion.

Step 3: Workup & Purification

  • Quench with saturated aqueous NaHCO3​ to hydrolyze unreacted HATU.

  • Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl to remove residual DMF.

  • Purify the concentrated crude via preparative reverse-phase HPLC (C18, H2​O /MeCN gradient with 0.1% TFA).

AmideCoupling Start 2-Benzyl-3-oxo-2,3-dihydropyridazine -4-carboxylic acid (CAS: 1443286-86-9) Activation Carboxyl Activation (HATU / DIPEA / DMF) Start->Activation Step 1 Amine Amine Addition (Primary/Secondary) Activation->Amine Step 2 Reaction Incubation & Monitoring (LC-MS Validation) Amine->Reaction Step 3 Purification HPLC Purification (C18, H2O/MeCN) Reaction->Purification Step 4 Product Pyridazinone Amide Derivative (Target Compound) Purification->Product Yield >80%

Fig 1. Experimental workflow for HATU-mediated amide coupling of the pyridazinone carboxylic acid.

Application Workflow: Biological Signaling Context

Derivatives synthesized from this carboxylic acid are frequently evaluated for their ability to modulate cyclic nucleotide signaling . By acting as competitive inhibitors of PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP. The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokine production—a critical mechanism for treating respiratory and autoimmune diseases .

PDESignaling GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP Production AC->cAMP PDE Phosphodiesterase (PDE4) cAMP->PDE Degradation PKA PKA Activation (Anti-inflammatory Response) cAMP->PKA Downstream Signaling AMP 5'-AMP (Inactive) PDE->AMP Inhibitor Pyridazinone Derivative (PDE Inhibitor) Inhibitor->PDE Inhibition

Fig 2. Mechanism of action for pyridazinone-based PDE inhibitors in the cAMP signaling pathway.

Protocols & Analytical Methods

Method

HPLC method development for quantifying 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC Method for 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Authored by: Senior Application Scientist Abstract This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Quantitative HPLC Method for 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental decision, from initial analyte characterization to full method validation according to ICH guidelines. It is intended for researchers, analytical scientists, and drug development professionals who require a reliable and reproducible method for the quantification of this, and structurally similar, compounds.

Introduction and Analytical Objective

2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazinone core, a structure found in various biologically active molecules.[1][2] Accurate quantification of this molecule is essential for purity assessments, stability studies, and pharmacokinetic analyses in drug discovery and development pipelines. The primary analytical objective is to develop a specific, accurate, and precise RP-HPLC method with UV detection that can reliably quantify the analyte, separating it from potential impurities or degradation products.

Analyte Characterization and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure: The molecule possesses a benzyl group, a pyridazinone ring, and a carboxylic acid functional group.

  • Ionization (pKa): The most influential functional group for reversed-phase chromatography is the carboxylic acid. Carboxylic acids typically have a pKa in the range of 4-5.[3] At a pH above this value, the molecule will be deprotonated to its carboxylate form, making it highly polar and poorly retained on a non-polar stationary phase. Therefore, controlling the mobile phase pH is the most critical factor for achieving retention and good peak shape.

  • Polarity (LogP): The presence of the carboxylic acid and the polar pyridazinone ring suggests the molecule is relatively polar. This presents a potential challenge for retention on traditional C18 columns, especially under highly aqueous conditions.[4][5]

  • UV Absorbance: The conjugated system within the pyridazinone ring and the benzyl group act as chromophores, making the molecule suitable for UV detection.

Based on these properties, a reversed-phase HPLC method is the logical choice. The core strategy will be to suppress the ionization of the carboxylic acid by maintaining a low mobile phase pH, thereby increasing the analyte's hydrophobicity and promoting interaction with the C18 stationary phase.[6][7]

HPLC Method Development: A Step-by-Step Rationale

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation.

Initial Screening Phase: Column and Mobile Phase Selection
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase A (Aqueous): To suppress ionization, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice. This pH is approximately two units below the expected pKa of the analyte, ensuring it remains in its protonated, non-ionized form.[7]

  • Mobile Phase B (Organic): Acetonitrile is typically the first choice for the organic modifier due to its low viscosity and UV transparency. Methanol should be considered as an alternative, as changing the organic solvent can significantly alter selectivity.[6]

  • Detection Wavelength: A UV scan of a standard solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For pyridazinone structures, this is often in the 220-260 nm range.[8][9] For this application, we will start with 230 nm.

  • Initial Gradient: A broad scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) is run to determine the approximate organic solvent concentration required to elute the analyte.

Optimization Workflow

Once the analyte's retention time is approximated, the method is optimized for resolution, peak shape, and run time.

Method_Development_Workflow cluster_prep Preparation & Screening cluster_opt Optimization cluster_val Finalization & Validation A Analyte Characterization (pKa, UV Scan) B Select Column & Mobile Phase (C18, pH 2.5 Buffer, ACN) A->B C Run Scouting Gradient (5-95% B) B->C D Adjust Gradient Slope (for optimal resolution) C->D Analyte Elutes E Evaluate Peak Shape (Tailing Factor) D->E F Optimize Flow Rate & Temp (for efficiency & runtime) E->F G Finalize Isocratic or Gradient Conditions F->G H System Suitability Test (SST) (Confirm Performance) G->H Method Finalized I Method Validation (ICH Q2) (Linearity, Accuracy, etc.) H->I

Caption: HPLC Method Development and Validation Workflow.

The Critical Role of Mobile Phase pH

The relationship between mobile phase pH and the retention of an acidic analyte like ours is fundamental. As the pH of the mobile phase approaches and surpasses the analyte's pKa, the carboxylic acid deprotonates, becoming ionic. This ionic form is more soluble in the polar mobile phase and has less affinity for the hydrophobic stationary phase, causing a sharp decrease in retention time and often leading to poor peak shape (fronting or tailing).

PH_Effect cluster_cause Cause cluster_effect Effect on Analyte cluster_result Chromatographic Result A A B Ionization State -COOH (Neutral) -COO- (Ionic) A:s->B:n determines C Hydrophobicity High Low B:s->C:n influences D Retention Time Increased Decreased C:s->D:n leads to E Peak Shape Symmetrical Tailing/Poor C:s->E:n leads to

Caption: Influence of Mobile Phase pH on Analyte Retention.

Final Optimized Method and Protocol

This section details the finalized protocol after systematic optimization.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD or UV detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Phosphoric Acid (ACS Grade), Water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 2.5): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 min, hold at 70% B for 2 min, return to 30% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 18 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is mandated by pharmacopeial guidelines like USP <621>.[10][11]

  • Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (per ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] The following experiments constitute a typical validation package.

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be present (impurities, degradants, matrix).

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known impurities (if available). Forced degradation samples (acid, base, peroxide, heat, light) should also be analyzed to ensure separation from potential degradants.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity should be confirmed using a DAD detector.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix or blank solution with known amounts of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately vary critical method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.[14]

Summary of Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.05 - 0.15 mg/mL-
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedNo significant impact on results

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust and reliable RP-HPLC method for the quantification of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent retention and peak symmetry were achieved on a standard C18 column. The outlined method is specific, linear, accurate, and precise over the specified range. The detailed protocol and validation framework provide a comprehensive guide for immediate implementation in a quality control or research environment, adhering to established regulatory standards.

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  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.
  • PubChem. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6- (5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. | Request PDF.
  • MDPI. (n.d.).
  • Sci-Hub. (n.d.). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • IRIS. (2026). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists.
  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.).

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Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro assessment of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound belonging to the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro assessment of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound belonging to the pyridazinone class of heterocyclic molecules. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for evaluating the compound's potential as an anti-inflammatory and cytotoxic agent. The methodologies described herein are grounded in established and validated in vitro assays, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyridazinone Derivatives

The pyridazinone scaffold is a prominent feature in many biologically active compounds.[2] These six-membered heterocyclic rings containing two adjacent nitrogen atoms are versatile structures that can be readily modified to optimize their pharmacological profiles.[1] Extensive research has demonstrated that derivatives of pyridazinone can exhibit potent inhibitory activity against key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).[3][4] The selective inhibition of COX-2 is a primary objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Furthermore, various pyridazinone derivatives have been shown to possess significant cytotoxic and anti-proliferative effects against a range of cancer cell lines, suggesting their potential as novel anticancer therapeutics.[6] Given this background, it is logical to hypothesize that 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may exhibit similar biological activities. This guide, therefore, focuses on two primary areas of investigation: its anti-inflammatory potential through COX-2 inhibition and its cytotoxic effects on cancer cells.

Foundational Assays: A Two-Pronged Approach

To comprehensively characterize the in vitro activity of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, we propose a tiered approach. The initial phase involves assessing its direct inhibitory effect on the COX-2 enzyme and its general cytotoxicity against a representative cancer cell line.

Workflow for In Vitro Evaluation

In_Vitro_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A COX-2 Enzyme Inhibition Assay C COX-1 Enzyme Inhibition Assay (Selectivity) A->C Determine Isoform Selectivity D Cell-Based PGE2 Production Assay A->D Confirm Cellular Efficacy F 5-Lipoxygenase (5-LOX) Inhibition Assay A->F Assess Broader Anti-inflammatory Profile B Cell Viability/Cytotoxicity Assay E Apoptosis vs. Necrosis Assay B->E Elucidate Mechanism of Cell Death

Caption: A logical workflow for the in vitro characterization of the test compound.

Protocol 1: Colorimetric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and measures the peroxidase activity of the COX-2 enzyme.[7][8] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme (for selectivity testing)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Test Compound)

  • Celecoxib (Positive Control for COX-2 inhibition)

  • DMSO (Solvent for compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a dilution series to determine the IC50 value. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.[8]

    • 100% Initial Activity Wells (Enzyme Control): 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.[8]

    • Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the test compound at various concentrations.[7]

    • Positive Control Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of Celecoxib solution.[7]

  • Incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.[8]

  • Measurement: Immediately shake the plate and incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.[7]

Data Analysis
  • Subtract the average absorbance of the background wells from the absorbance of all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Enzyme Control - Absorbance of Inhibitor Well) / Absorbance of Enzyme Control] x 100

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits enzyme activity by 50%).

Parameter Description Typical Value for a Potent Inhibitor
IC50 (COX-2) Half-maximal inhibitory concentration against COX-20.05 - 1 µM[5]
IC50 (COX-1) Half-maximal inhibitory concentration against COX-1> 10 µM[5]
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2)> 100[5]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It measures the metabolic activity of cells, which is an indicator of cell health.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials and Reagents
  • Human cancer cell line (e.g., HT-29 colon cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Test Compound)

  • Doxorubicin (Positive Control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The next day, remove the medium and treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

Data Analysis
  • Subtract the absorbance of blank wells (medium and MTT only) from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

Parameter Description Typical Value for a Cytotoxic Agent
GI50 Concentration that inhibits cell growth by 50%1 - 50 µM[5]

Mechanistic Insights and Secondary Assays

Should the primary screening assays yield positive results, further investigations can provide deeper insights into the compound's mechanism of action.

COX-1 Inhibition Assay

To determine the selectivity of the compound, the colorimetric assay described in Protocol 1 should be repeated using the COX-1 enzyme. A high selectivity index is desirable for anti-inflammatory drug candidates to minimize gastrointestinal side effects.[10]

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay confirms the compound's activity in a cellular context.[5] Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. The amount of PGE2 in the cell supernatant is then quantified using a commercial ELISA kit.

5-Lipoxygenase (5-LOX) Inhibition Assay

To explore a broader anti-inflammatory profile, the compound can be tested for its ability to inhibit 5-LOX, another key enzyme in the inflammatory cascade that produces leukotrienes.[11][12] Commercially available fluorometric or colorimetric assay kits can be used for this purpose.[13][14]

Apoptosis vs. Necrosis Assays

If the compound demonstrates significant cytotoxicity, it is important to determine the mechanism of cell death.[15][16] Assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) include Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.

Trustworthiness and Assay Validation

For any in vitro assay, robust validation is crucial to ensure the reliability and reproducibility of the results.[17][18] Key validation parameters include:

  • Precision: Assessing the intra- and inter-assay variability.

  • Accuracy: Determining the closeness of the measured value to the true value.

  • Linearity and Range: Establishing the concentration range over which the assay is accurate and precise.

  • Specificity and Selectivity: Ensuring the assay measures the intended analyte without interference from other components.

Conclusion

The protocols outlined in this application note provide a solid framework for the initial in vitro characterization of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. By systematically evaluating its effects on key inflammatory enzymes and cancer cell viability, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts.

References

  • Kinarivala, N., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
  • Ahmad, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences.
  • Werz, O., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase.
  • Al-Ostath, S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research.
  • Al-Ostath, S., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.
  • Bohlin, L. (n.d.).
  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
  • Amici, R., et al. (2024).
  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Lezot, F., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers.
  • Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic & Medicinal Chemistry.
  • Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
  • S, S., & G, M. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research.
  • Andreasson, U., et al. (2015).
  • World Health Organization. (n.d.). TGS-4 Guidance on Test Method Validation for IVDs. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. Retrieved from [Link]

  • Serafim, R. A., et al. (n.d.). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular modeling studies. IRIS.
  • Cheméo. (n.d.). 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Retrieved from [Link]

  • Al-Attas, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
  • Al-Attas, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • Wasfy, A. A. F. (2002). ChemInform Abstract: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
  • Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Derivatives

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and optimization of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile pyridazinone scaffold. Pyridazinone derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring reproducibility and high-purity outcomes.

Section 1: Core Synthesis Strategy & Mechanism

The most prevalent and reliable method for constructing the 6-substituted pyridazin-3(2H)-one core involves the condensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[3][4] For the specific synthesis of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivatives, the key reaction is the cyclocondensation of a suitable γ-keto dicarboxylic acid or ester with benzylhydrazine.

The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl positions, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the stable dihydropyridazinone ring.

General Synthetic Workflow

The following diagram outlines the typical experimental workflow from starting materials to the final, purified product.

G General Synthesis Workflow reagents Starting Materials (γ-Ketoester + Benzylhydrazine) reaction Cyclocondensation Reaction (Reflux in Solvent, e.g., Ethanol) reagents->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Reaction Workup (Solvent Removal, Aqueous Wash) monitoring->workup Reaction Complete crude_product Crude Product Isolation (Filtration / Extraction) workup->crude_product purification Purification (Recrystallization / Chromatography) crude_product->purification characterization Characterization (NMR, MS, IR, Purity Analysis) purification->characterization final_product Pure Product characterization->final_product G start Low / No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (NMR, m.p.) start->check_reagents check_temp Confirm Reaction Temperature (Is reflux stable?) check_reagents->check_temp Reagents OK check_solvent Evaluate Solvent & pH (Is ethanol appropriate? Add cat. acid?) check_temp->check_solvent Temp OK rerun Rerun Reaction with Optimized Parameters check_solvent->rerun Solvent/pH Adjusted success Yield Improved rerun->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC and/or LC-MS analysis shows multiple spots or peaks. How do I identify and minimize these impurities?

A2: The presence of multiple products indicates side reactions or incomplete conversion. Identifying the nature of these impurities is the first step toward eliminating them.

  • Identification Strategy:

    • Co-spotting: On a TLC plate, co-spot your reaction mixture alongside your starting materials (the γ-keto acid and benzylhydrazine). If a spot in the reaction lane matches a starting material spot, you have incomplete conversion. [5] 2. LC-MS Analysis: Mass spectrometry is invaluable. An unreacted starting material will show up at its expected molecular weight. Intermediates, like the acyclic hydrazone, will have a mass corresponding to the sum of the reactants minus a molecule of water. Oxidized byproducts will have a mass that is 2 Da less than the desired product.

  • Common Side Products and Solutions:

Impurity TypeProbable CauseRecommended Solution
Unreacted Starting Material Insufficient reaction time or temperature.Increase reflux time and monitor by TLC until the starting material spot disappears. Ensure the temperature is adequate for the chosen solvent.
Acyclic Hydrazone Intermediate Incomplete cyclization.Add a catalytic amount of acetic acid. Ensure the reaction is heated for a sufficient duration, as cyclization can be slower than the initial hydrazone formation.
Oxidized Pyridazinone Product The dihydropyridazinone ring can be susceptible to oxidation, especially if heated in the presence of air for extended periods. [3]Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessarily long reaction times once the starting material is consumed.
Isomeric Products If using an unsymmetrical γ-keto acid, condensation can potentially occur at two different carbonyl groups, leading to regioisomers.This is less common for the target molecule if starting from symmetrical precursors like diethyl ketomalonate. If isomers are unavoidable, they typically require separation by column chromatography. [5]

Q3: I'm having difficulty with the final purification. The product won't crystallize, or it streaks during column chromatography.

A3: Purification challenges often stem from residual impurities or incorrect solvent selection.

  • For Recrystallization Issues:

    • Insight: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but sparingly soluble at room or lower temperatures. [5]Ethanol is a very common and effective solvent for pyridazinone derivatives. [6] * Troubleshooting Steps:

      • Solvent Screening: Test small aliquots of your crude product in different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water).

      • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of a previously purified batch. [5] 3. Remove Polar Impurities: If the product is oily, it may be due to highly polar impurities. Try dissolving the crude material in an organic solvent (like ethyl acetate) and washing it with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic starting materials or byproducts, followed by a water wash. [5]

  • For Column Chromatography Issues:

    • Insight: Streaking on a silica gel column often indicates that the compound is too polar for the chosen eluent system or that it has acidic/basic properties causing strong interaction with the silica. The carboxylic acid moiety of your target molecule is acidic and can cause significant streaking.

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small percentage (0.5-1%) of acetic or formic acid to your eluent system (e.g., hexane/ethyl acetate/acetic acid). The acid will protonate the carboxylate group, reducing its interaction with the silica and leading to sharper bands.

      • Protect the Acid: An alternative strategy is to perform the synthesis using an ester of the γ-keto acid. The resulting 4-ester derivative will be less polar and generally easier to purify via chromatography. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid. [6]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best starting materials for introducing the 4-carboxylic acid group? A: A highly effective precursor is a γ-keto ester derived from the reaction of a methyl ketone with diethyl ketomalonate. This creates an α-hydroxy γ-keto ester which, upon reaction with benzylhydrazine, cyclizes to form the pyridazinone with a carboxylate group at the 4-position. [3] Q: How critical is the choice of base if the reaction requires one? A: For reactions involving N-alkylation or condensation where a base is needed, potassium carbonate (K₂CO₃) is a common and effective inorganic base. [6][7]For reactions requiring a stronger base in an anhydrous medium, sodium methoxide (NaOMe) in dry ethanol can be used. [6]The choice depends on the specific step and the sensitivity of your substrates.

Q: What are the key spectroscopic signatures to confirm the structure of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid? A: You should look for the following characteristic signals:

  • ¹H NMR:

    • A singlet for the benzylic protons (N-CH₂-Ph), typically around 4.9-5.2 ppm. [6] * Aromatic protons from the benzyl group (around 7.2-7.4 ppm).

    • A singlet for the proton at the C5 position of the pyridazinone ring.

    • A broad singlet for the carboxylic acid proton (OH), which can appear over a wide range and is D₂O exchangeable.

  • ¹³C NMR:

    • A peak for the C=O group of the pyridazinone ring (amide carbonyl), often around 160-165 ppm.

    • A peak for the carboxylic acid carbonyl (C=O), typically >170 ppm.

    • A signal for the benzylic carbon (N-CH₂).

  • FT-IR:

    • Strong C=O stretching bands for the amide and carboxylic acid, typically in the 1650-1760 cm⁻¹ range. [6] * A broad O-H stretch from the carboxylic acid, usually from 2500-3500 cm⁻¹.

Section 4: Reference Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ester, which can be subsequently hydrolyzed.

Synthesis of Ethyl 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add diethyl 2-oxosuccinate (or a similar γ-keto ester precursor) (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylhydrazine dihydrochloride (1.05 eq) to the solution, followed by a base such as sodium acetate (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate). The disappearance of the limiting starting material indicates completion.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Alternatively, if the crude product is a solid, recrystallize from a suitable solvent like ethanol. [5]7. Hydrolysis (Optional): To obtain the carboxylic acid, dissolve the purified ester in a mixture of ethanol and 6N NaOH solution and reflux for 4 hours. [6]After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product, which can then be collected by filtration.

References

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • Sirisha, A., et al. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • Abdel-Nasser, A. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Retrieved from [Link]

  • Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Retrieved from [Link]

  • Tisi, D., et al. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. ACS Publications. Retrieved from [Link]

  • Al-Salahat, A., et al. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. Retrieved from [Link]

  • Wasfy, A. A. F., et al. (2002). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones.
  • Alagöz, M.A., & Oh, J.M. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved from [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

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Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of functionalized pyridazinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of functionalized pyridazinones. 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 1443286-86-9) presents a unique tri-part physicochemical challenge: it contains a highly polar, hydrogen-bonding carboxylic acid (pKa ~3.5), a tautomerizable lactam core, and a highly lipophilic N-benzyl group.

This amphiphilic nature leads to complex solubility profiles, a high propensity for liquid-liquid phase separation (LLPS), and thermal instability. The following guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting FAQs

Q1: During solvent/anti-solvent recrystallization, my product separates as a sticky oil rather than forming crystals. How do I fix this? Causality & Solution: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The synthesis of 3-oxo-2,3-dihydropyridazine-4-carboxylic acids generally yields stable crystals, but the introduction of the lipophilic N-benzyl group dramatically alters the crystallization dynamics (1)[1]. The molecule solvates its own impurities, forming a metastable liquid phase when the supersaturation level exceeds the nucleation threshold. Actionable Fix: Shift from a sudden anti-solvent crash to a temperature-controlled, seeded crystallization (See Protocol B). Dissolve the crude in minimal hot ethanol, add water dropwise until the cloud point is reached, and immediately add 1-2% (w/w) seed crystals. Hold the temperature for 30 minutes to allow the crystal lattice to organize before initiating a slow cooling ramp.

Q2: I attempted a hot recrystallization from DMF/Water, but my LC-MS shows a significant drop in yield and a new mass peak at [M-44]. What happened? Causality & Solution: You have induced thermal decarboxylation. Pyridazine-4-carboxylic acids with a 3-oxo group possess a pseudo- β -keto acid structural relationship. When heated above 70-80 °C, especially in polar aprotic solvents, the molecule undergoes a concerted cyclic transition state, releasing carbon dioxide (loss of 44 Da) to form the degradant 2-benzylpyridazin-3(2H)-one (2)[2]. Actionable Fix: Never exceed 60 °C during the dissolution phase. If dissolution requires higher temperatures, switch to a more efficient solvent mixture (e.g., DMSO/MeOH) that achieves full solvation at lower thermal limits.

Q3: My crude mixture contains unreacted benzyl bromide and an O-benzylated regioisomer. How do I separate them without column chromatography? Causality & Solution: N-alkylation of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid often competes with O-alkylation, and residual alkylating agents are common side-products in the synthesis of these structural scaffolds (3)[3]. Because your target molecule contains a free carboxylic acid, it can be reversibly ionized, whereas the O-benzylated ester or residual benzyl bromide cannot. Actionable Fix: Perform a strict Acid-Base Extraction (See Protocol A). By adjusting the aqueous phase to pH 8.5, the target acid becomes a highly water-soluble sodium carboxylate salt, while the lipophilic impurities remain trapped in the organic phase.

Q4: My NMR shows residual ethanol trapped in the crystals, but standard vacuum drying isn't removing it. Why? Causality & Solution: The carboxylic acid and the pyridazinone carbonyl form strong intermolecular hydrogen bond networks that easily trap protic solvents like ethanol within the crystal lattice, forming channel hydrates or solvates. Actionable Fix: To break the solvate, perform a slurry wash in a non-polar anti-solvent that cannot participate in hydrogen bonding (e.g., heptane or cyclohexane) at 40 °C for 2 hours. Follow this with vacuum drying at 50 °C with a slight nitrogen bleed to sweep the displaced ethanol vapors.

Part 2: Experimental Protocols

Protocol A: Acid-Base Extraction for Crude Purification

Note: This protocol is a self-validating system. The phase partitioning is visually confirmed by precipitation upon acidification.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Basic Extraction: Add 1M aqueous NaHCO 3​ (10 mL/g). Stir vigorously for 15 minutes. The target molecule transfers to the aqueous layer as the sodium salt.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional 0.5 volumes of EtOAc to ensure complete removal of residual benzyl bromide and O-benzylated impurities.

  • Acidification (Validation Step): Cool the aqueous layer to 5 °C in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.5–3.0. Validation: A dense white/off-white precipitate of the free carboxylic acid will immediately form.

  • Isolation: Filter the precipitate via a Büchner funnel, wash with ice-cold deionized water, and dry under vacuum at 45 °C.

Protocol B: Controlled Anti-Solvent Crystallization (Avoiding LLPS)
  • Primary Solvation: Suspend the acid-base purified product in Ethanol (5 mL/g) and heat to 60 °C. (Strict limit: Do not exceed 60 °C to prevent decarboxylation).

  • Metastable Zone Identification: Slowly add deionized water (pre-heated to 60 °C) dropwise until a faint, persistent turbidity is observed.

  • Seeding: Immediately add 1% (w/w) pure seed crystals of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Stir isothermally at 60 °C for 30 minutes to promote secondary nucleation.

  • Cooling Ramp: Cool the mixture to 20 °C at a strictly controlled rate of 0.5 °C/min, then to 4 °C over an additional hour.

  • Harvest: Filter the crystalline solid, wash with a 1:5 EtOH:Water mixture (ice-cold), and dry under vacuum.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solubility Profile & Solvent Selection for Recrystallization

Solvent SystemSolubilizing Power (at 60°C)Anti-Solvent CompatibilityRisk ProfileRecommendation
Ethanol / Water ModerateExcellent (Water)Low (No reactivity)Optimal for controlled seeded crystallization.
DMF / Water Very HighGood (Water)High (Decarboxylation)Avoid heating >60°C; high risk of solvent entrapment.
EtOAc / Heptane LowGood (Heptane)LowBest for slurry washing to remove trapped protic solvents.
Methanol / MTBE ModerateModerate (MTBE)Medium (Esterification)Avoid prolonged heating to prevent methyl ester formation.

Table 2: Common Impurities and Physicochemical Separation Traits

ImpuritySourceIonizable (pH 8.5)?Lipophilicity (LogP)Removal Strategy
Benzyl Bromide Unreacted reagentNoHighWashed into organic phase during basic extraction.
O-Benzyl Regioisomer Competing side reactionNoHighWashed into organic phase during basic extraction.
2-Benzylpyridazin-3(2H)-one Thermal degradationNoMediumAvoid heating >60°C; remove via EtOAc slurry wash.

Part 4: Visualizations

AcidBaseExtraction Crude Crude Mixture (Target + Impurities) AddBase Add 1M NaHCO3 & EtOAc Crude->AddBase OrgLayer Organic Layer (EtOAc) Discard: Benzyl Bromide, O-Benzyl Isomer AddBase->OrgLayer Phase Separation AqLayer Aqueous Layer (pH 8.5) Target Sodium Salt AddBase->AqLayer Phase Separation AddAcid Add 1M HCl to pH 2.5 at 5°C AqLayer->AddAcid Precipitate Pure Target Acid Precipitate AddAcid->Precipitate Crystallization

Workflow for the acid-base extraction of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Decarboxylation Target 2-Benzyl-3-oxo-2,3-dihydro- pyridazine-4-carboxylic acid Heat Heat > 70°C (Polar Solvent) Target->Heat Transition Concerted 6-Membered Transition State Heat->Transition Degradant 2-Benzylpyridazin-3(2H)-one (Degradation Product) Transition->Degradant CO2 Carbon Dioxide (CO2) Gas Evolution Transition->CO2

Mechanism of thermal decarboxylation of 3-oxo-2,3-dihydropyridazine-4-carboxylic acids.

Part 5: References

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data Source: IRIS Consortium (uniss.it) URL:[Link]

  • Enaminones as Building Blocks in Heterocyclic Syntheses: A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids Source: MDPI Molecules URL:[Link]

  • Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

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